

Synthesis of Beta-Amyloid (6-17): A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Beta-Amyloid (6-17)*

Cat. No.: *B1578711*

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This document provides a comprehensive guide to the chemical synthesis of the **Beta-Amyloid (6-17)** fragment, a peptide sequence of significant interest in Alzheimer's disease research. The protocol details the widely adopted solid-phase peptide synthesis (SPPS) methodology, offering a step-by-step workflow from resin preparation to final peptide purification and characterization.

Introduction

Beta-Amyloid (A β) peptides are key pathological hallmarks of Alzheimer's disease, forming amyloid plaques in the brain.[1] The A β (6-17) fragment (Sequence: HDSGYEVHHQKL) is a non-toxic and non-aggregating sequence within the larger A β peptide and is often used as a control peptide in various biophysical and cell-based assays. Its synthesis, while more straightforward than the full-length, aggregation-prone A β (1-40) or A β (1-42), still requires careful execution to ensure high purity and yield. This protocol focuses on the robust and widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[2][3]

Data Summary

The following tables summarize typical quantitative data expected from the synthesis of **Beta-Amyloid (6-17)** and similar peptides using the described protocol. Actual results may vary based on the scale of the synthesis, specific reagents, and instrumentation used.

Table 1: Synthesis Parameters and Expected Yield

Parameter	Value
Peptide Sequence	H-His-Asp(OtBu)-Ser(tBu)-Gly-Tyr(tBu)-Glu(OtBu)-Val-His(Trt)-His(Trt)-Gln(Trt)-Lys(Boc)-Leu-Resin
Synthesis Scale	0.1 mmol
Resin	Rink Amide ChemMatrix Resin (0.50 mmol/g loading)
Synthesis Strategy	Fmoc/tBu Solid-Phase Peptide Synthesis
Crude Peptide Yield	~70-85%
Purified Peptide Yield	~30-50% (relative to crude)

Table 2: Characterization Data

Analysis Method	Expected Result
Mass Spectrometry (MALDI-TOF)	
Calculated Monoisotopic Mass	~1387.7 Da
Observed [M+H] ⁺	~1388.7 Da
Analytical RP-HPLC	
Purity	>95%
Elution Gradient	Acetonitrile/Water with 0.1% TFA

Experimental Protocol: Solid-Phase Synthesis of Beta-Amyloid (6-17)

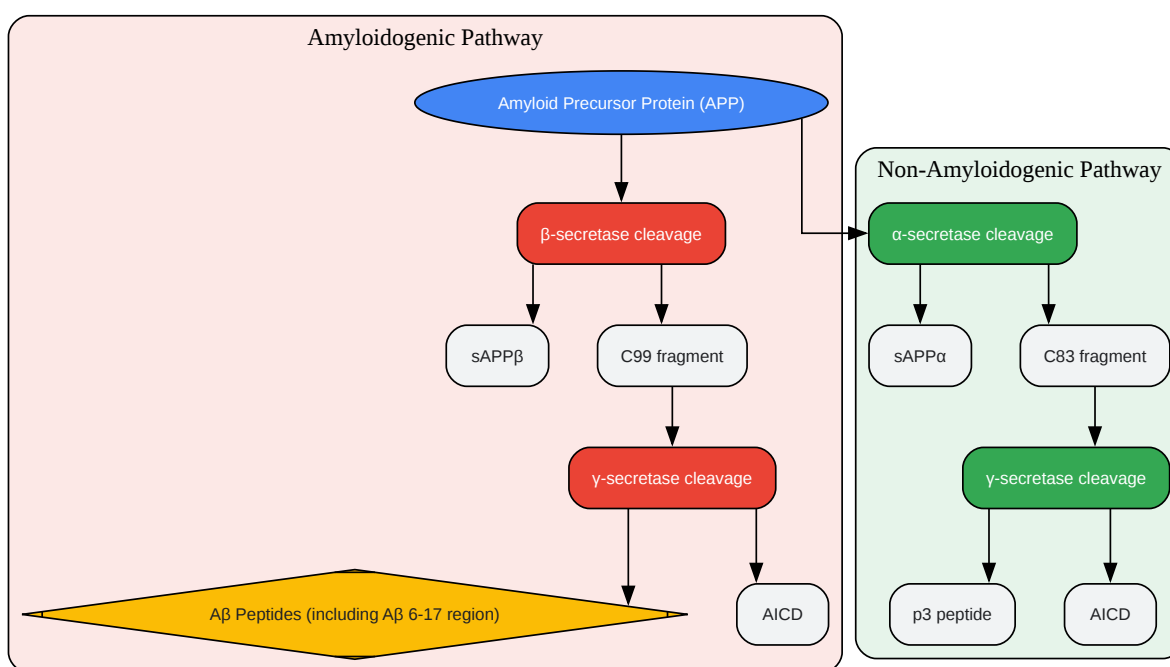
This protocol outlines the manual synthesis of A β (6-17) on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.^{[4][5]}

Materials and Reagents

- Rink Amide ChemMatrix resin (or other suitable amide resin)
- Fmoc-protected amino acids with side-chain protection: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
- Activator base: DIPEA (N,N'-Diisopropylethylamine) or NMM (N-Methylmorpholine)
- Deprotection reagent: 20% Piperidine in DMF (v/v)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Precipitation and washing solvent: Cold diethyl ether
- Purification solvents: Acetonitrile (ACN) and ultrapure water with 0.1% TFA

Experimental Workflow

The synthesis of **Beta-Amyloid (6-17)** follows a cyclical process of deprotection and coupling for each amino acid in the sequence, starting from the C-terminus (Leucine) attached to the solid support.



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